
Ezetimibe Diol Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ezetimibe Diol Impurity is a chemical compound related to Ezetimibe, a medication used to lower cholesterol levels. This impurity is often studied in the context of pharmaceutical research to understand its formation, stability, and potential effects on the efficacy and safety of the parent drug, Ezetimibe .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ezetimibe Diol Impurity involves specific synthetic routes. One common method includes the reaction of Ezetimibe with certain reagents under controlled conditions. For instance, the compound can be synthesized by reacting Ezetimibe with a reducing agent in the presence of a suitable solvent .
Industrial Production Methods: In an industrial setting, the production of this compound follows stringent protocols to ensure purity and consistency. High-performance liquid chromatography (HPLC) is often used to isolate and purify the compound. The process involves multiple steps, including reaction, isolation, and purification, to achieve a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Ezetimibe Diol Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield different diol forms .
Scientific Research Applications
Ezetimibe Diol Impurity has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Helps in understanding the metabolic pathways and degradation products of Ezetimibe.
Medicine: Assists in evaluating the safety and efficacy of Ezetimibe by identifying and characterizing impurities.
Industry: Used in quality control and stability studies to ensure the purity of pharmaceutical products
Mechanism of Action
The mechanism of action of Ezetimibe Diol Impurity is closely related to that of Ezetimibe. Ezetimibe works by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols from dietary and biliary sources. It blocks the transport of cholesterol through the intestinal wall by interacting with the Niemann-Pick C1-Like 1 (NPC1L1) transporter .
Comparison with Similar Compounds
- Desfluoro Ezetimibe
- Ezetimibe Ketone
- Ezetimibe Diacid Impurity
Comparison: Ezetimibe Diol Impurity is unique in its structure and formation pathway compared to other impurities. While Desfluoro Ezetimibe lacks a fluorine atom, Ezetimibe Ketone and Ezetimibe Diacid Impurity have different functional groups that affect their chemical behavior and stability. The diol impurity specifically contains hydroxyl groups that influence its reactivity and interaction with other molecules .
Properties
CAS No. |
1374250-08-4 |
|---|---|
Molecular Formula |
C24H25F2NO3 |
Molecular Weight |
413.465 |
IUPAC Name |
(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol |
InChI |
InChI=1S/C24H25F2NO3/c25-19-6-1-16(2-7-19)23(30)14-5-18(15-28)24(17-3-12-22(29)13-4-17)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23-24,27-30H,5,14-15H2/t18-,23-,24+/m0/s1 |
InChI Key |
MGEXACDCGCPXOT-GKVQRAMASA-N |
SMILES |
C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)CO)NC3=CC=C(C=C3)F)O |
Synonyms |
(1S,4R)-1-(4-Fluorophenyl)-4-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-1,5-pentanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


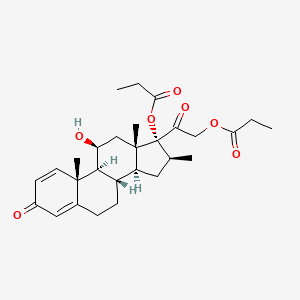

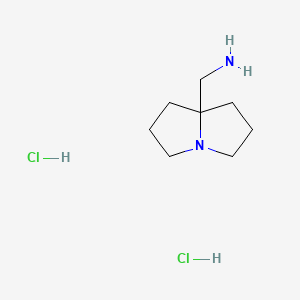
![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)

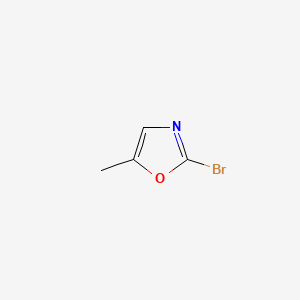
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)

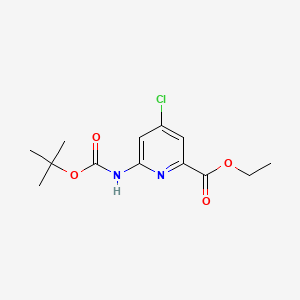
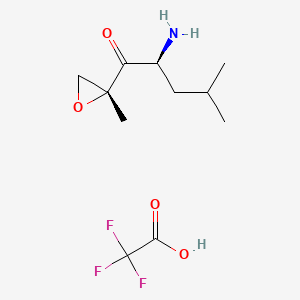
![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)
